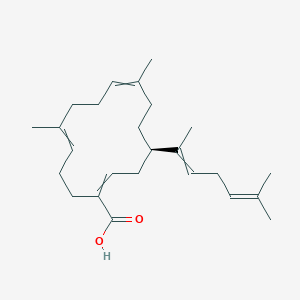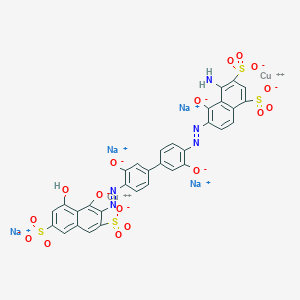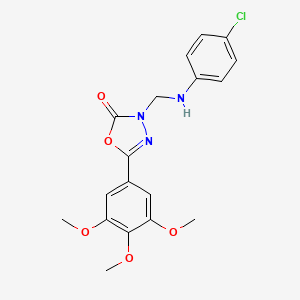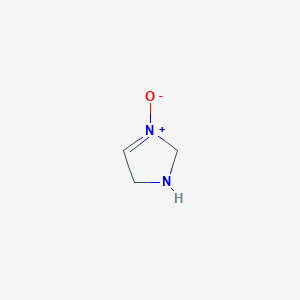
3-Oxo-2,5-dihydro-1H-3lambda~5~-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Imidazole, 2,5-dihydro-, 3-oxide is a heterocyclic organic compound that belongs to the imidazole family Imidazoles are known for their versatile applications in various fields, including pharmaceuticals, agrochemicals, and materials science
Preparation Methods
The synthesis of 1H-Imidazole, 2,5-dihydro-, 3-oxide can be achieved through several methods:
-
Synthetic Routes and Reaction Conditions
Debus-Radziszewski Synthesis: This method involves the condensation of glyoxal, formaldehyde, and ammonia under acidic conditions to form imidazole derivatives.
Wallach Synthesis: This method uses the reaction of glyoxal with ammonia and an aldehyde.
Dehydrogenation of Imidazolines: This method involves the oxidation of imidazolines to form imidazoles.
Alpha Halo-Ketones: This method involves the reaction of alpha halo-ketones with ammonia or primary amines.
-
Industrial Production Methods
- Industrial production often involves the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. Catalysts and solvents are carefully selected to ensure efficient synthesis and minimal by-products .
Chemical Reactions Analysis
1H-Imidazole, 2,5-dihydro-, 3-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole derivatives.
Reduction: Reduction reactions can convert the 3-oxide group to other functional groups.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Major products formed from these reactions include various substituted imidazoles, which have applications in pharmaceuticals and materials science .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1H-Imidazole, 2,5-dihydro-, 3-oxide involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: The compound can influence various biochemical pathways, including oxidative stress response and signal transduction pathways.
Comparison with Similar Compounds
1H-Imidazole, 2,5-dihydro-, 3-oxide can be compared with other similar compounds:
-
Similar Compounds
1H-Imidazole: The parent compound without the 3-oxide group.
1H-Imidazole, 2,5-dihydro-: The reduced form of the compound.
1H-Imidazole, 3-oxide: Another oxide derivative with different substitution patterns.
-
Uniqueness: : The presence of the 3-oxide group in 1H-Imidazole, 2,5-dihydro-, 3-oxide imparts unique chemical properties, such as increased reactivity and potential for forming hydrogen bonds. This makes it distinct from other imidazole derivatives .
Properties
CAS No. |
65992-28-1 |
|---|---|
Molecular Formula |
C3H6N2O |
Molecular Weight |
86.09 g/mol |
IUPAC Name |
3-oxido-2,5-dihydro-1H-imidazol-3-ium |
InChI |
InChI=1S/C3H6N2O/c6-5-2-1-4-3-5/h2,4H,1,3H2 |
InChI Key |
NIJORWPCTQFNAI-UHFFFAOYSA-N |
Canonical SMILES |
C1C=[N+](CN1)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


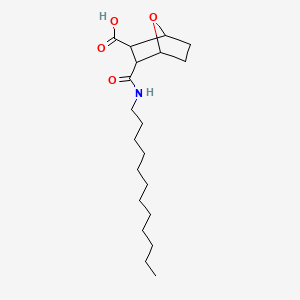
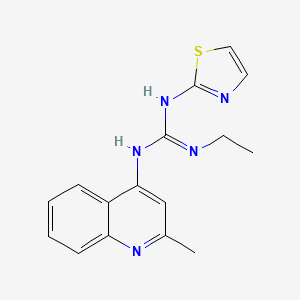
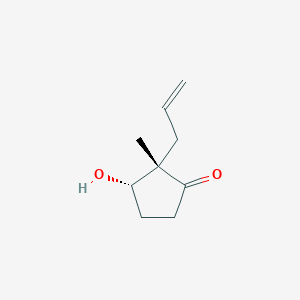

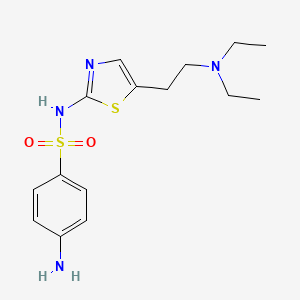
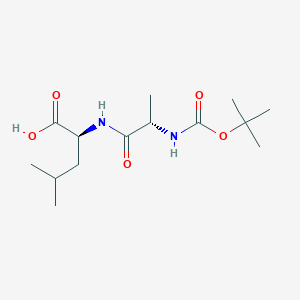
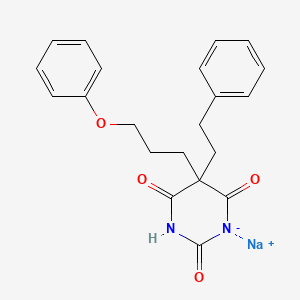


![5-[3-(4-Hydroxy-2-methoxyphenyl)propyl]-2-methoxyphenol](/img/structure/B14463094.png)

